molecular formula C13H15NO3 B12289862 N-Boc-7-aminobenzofuran

N-Boc-7-aminobenzofuran

Cat. No.: B12289862
M. Wt: 233.26 g/mol
InChI Key: GYXRUBUQDKNSAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-7-aminobenzofuran typically involves the protection of the amine group on the benzofuran ring. One common method is the reaction of 7-aminobenzofuran with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out at room temperature and yields the desired N-Boc-protected product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation and catalyst-free conditions, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Boc-7-aminobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various N-substituted benzofuran derivatives.

    Deprotection: 7-aminobenzofuran.

    Amidation: N-Boc-protected amides.

Mechanism of Action

The mechanism of action of N-Boc-7-aminobenzofuran is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-2-aminobenzofuran
  • N-Boc-3-aminobenzofuran
  • N-Boc-4-aminobenzofuran

Uniqueness

N-Boc-7-aminobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl N-(1-benzofuran-7-yl)carbamate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-6-4-5-9-7-8-16-11(9)10/h4-8H,1-3H3,(H,14,15)

InChI Key

GYXRUBUQDKNSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=C2

Origin of Product

United States

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